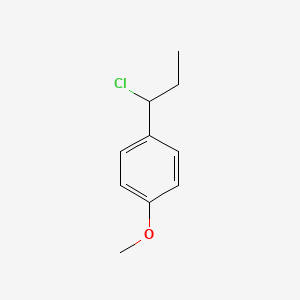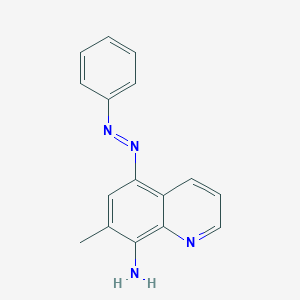![molecular formula C52H104O4Sn B13776255 Dibutylbis[(1-oxodocosyl)oxy]stannane CAS No. 68109-85-3](/img/structure/B13776255.png)
Dibutylbis[(1-oxodocosyl)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylbis[(1-oxodocosyl)oxy]stannane is an organotin compound with the molecular formula C52H104O4Sn and a molecular weight of 912.1 g/mol. This compound is known for its unique structure, which includes two docosanoyloxy groups attached to a dibutylstannane core. It is used in various industrial and research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylbis[(1-oxodocosyl)oxy]stannane typically involves the reaction of dibutyltin dichloride with docosanoic acid in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
Bu2SnCl2+2C22H44O2→Bu2Sn(OCOC22H43)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutylbis[(1-oxodocosyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The docosanoyloxy groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable solvent.
Major Products Formed
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Dibutyltin compounds with lower oxidation states.
Substitution: New organotin compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Dibutylbis[(1-oxodocosyl)oxy]stannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of polymers and as a stabilizer in PVC.
Wirkmechanismus
The mechanism of action of Dibutylbis[(1-oxodocosyl)oxy]stannane involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes, affecting their integrity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutyltin dioleate
Comparison
Dibutylbis[(1-oxodocosyl)oxy]stannane is unique due to its long-chain docosanoyloxy groups, which impart distinct physical and chemical properties compared to other dibutyltin compounds. These properties include higher molecular weight, increased hydrophobicity, and different reactivity patterns.
Eigenschaften
CAS-Nummer |
68109-85-3 |
|---|---|
Molekularformel |
C52H104O4Sn |
Molekulargewicht |
912.1 g/mol |
IUPAC-Name |
[dibutyl(docosanoyloxy)stannyl] docosanoate |
InChI |
InChI=1S/2C22H44O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;2*1-3-4-2;/h2*2-21H2,1H3,(H,23,24);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
CHUXJFIWYUUSDJ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


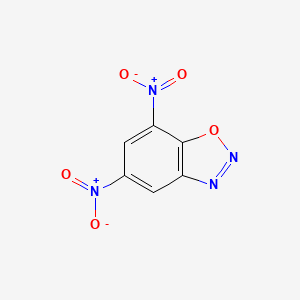
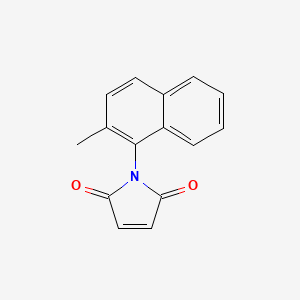
![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)
![10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine](/img/structure/B13776195.png)


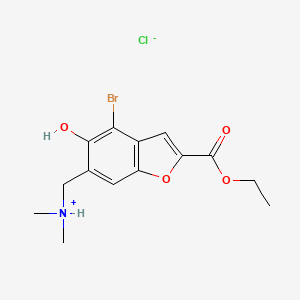
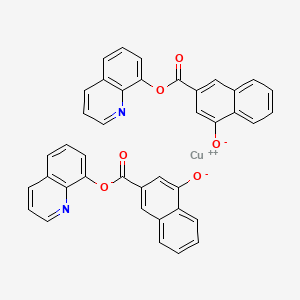
![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)
![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)

![1,3-Propanediaminium, N-[3-[bis(2-hydroxyethyl)methylammonio]propyl]-N'-[3-(dodecyloxy)-2-hydroxypropyl]-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tris(methyl sulfate) (salt)](/img/structure/B13776238.png)
